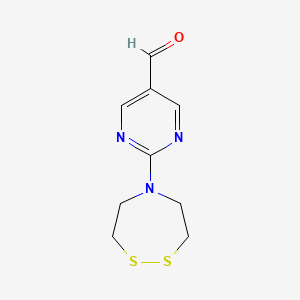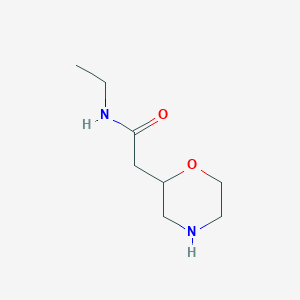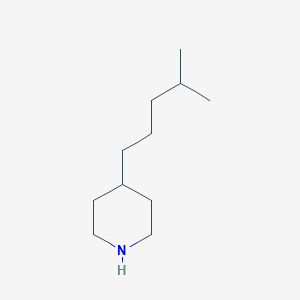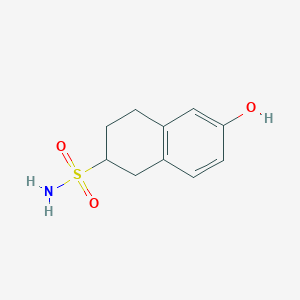
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a hydroxy-tetrahydronaphthalene structure. Sulfonamides are known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is a bicyclic hydrocarbon.
Hydroxylation: The tetrahydronaphthalene is hydroxylated to introduce a hydroxyl group (-OH) at the 6th position.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar compounds to 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide include other sulfonamide derivatives such as:
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: This compound has a similar structure but lacks the sulfonamide group.
1,2,3,4-Tetrahydronaphthalene-2-sulfonamide: This compound lacks the hydroxyl group at the 6th position.
The uniqueness of this compound lies in its combined hydroxyl and sulfonamide functionalities, which provide distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1,3,5,10,12H,2,4,6H2,(H2,11,13,14) |
InChI Key |
CNTHLDRMHZJWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1S(=O)(=O)N)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
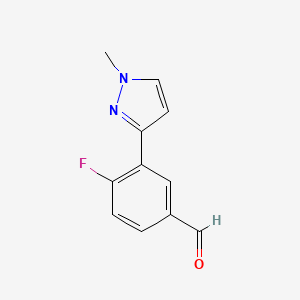
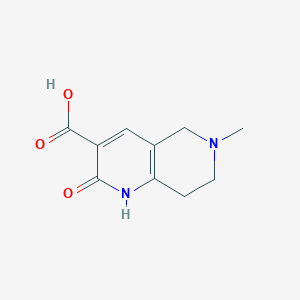
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)



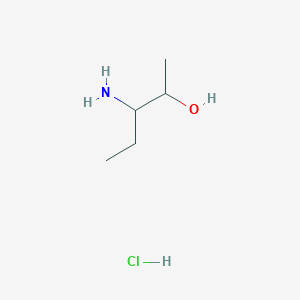
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)

